molecular formula C24H25F2N3O4 B612112 Azd-8186 CAS No. 1627494-13-6

Azd-8186

カタログ番号 B612112
CAS番号: 1627494-13-6
分子量: 457.4
InChIキー: LMJFJIDLEAWOQJ-CQSZACIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZD-8186 is a selective PI3Kβ/δ inhibitor . It has been investigated in clinical trials for the treatment of advanced solid tumors, particularly prostate cancer, triple-negative breast cancer, and squamous non-small cell lung cancer .


Synthesis Analysis

This compound exhibits IC50 values of 3, 17, and 752 nM for PI3Kβ, δ, and α, respectively, in cells sensitive to isoform-specific PI3K inhibition . It shows no significant binding against a panel of 442 other kinases when tested at a concentration of 10 µM .


Molecular Structure Analysis

The molecular formula of this compound is C24H25F2N3O4 . Its average mass is 457.470 Da and its monoisotopic mass is 457.181305 Da .


Chemical Reactions Analysis

This compound treatment resulted in modification of transcript and protein biomarkers associated with cell metabolism . It was observed that cholesterol biosynthesis genes were downregulated and markers associated with metabolic stress were upregulated .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in DMF (3 mg/ml), DMSO (2 mg/ml), DMSO:PBS (pH 7.2) (1:1) (0.5 mg/ml), and Ethanol (0.5 mg/ml) .

科学的研究の応用

  • Aurora Kinase B Inhibitor AZD1152 in Cisplatin-Resistant Ovarian Carcinoma Treatment : A study by Ma and Li (2013) explored the effects of AZD1152, an aurora kinase B inhibitor, in treating cisplatin-resistant ovarian carcinoma. They found that AZD1152 could inhibit ovarian cancer cells proliferation and induce cells apoptosis significantly, either alone or in combination with cisplatin (Ma & Li, 2013).

  • Azithromycin-Resistant Neisseria gonorrhoeae : Palmer et al. (2008) discussed the emergence and spread of azithromycin-resistant Neisseria gonorrhoeae in Scotland. They observed an increase in azithromycin resistance over time, suggesting that azithromycin should not be considered as an alternative antibiotic therapy for gonococcal infections (Palmer et al., 2008).

  • Mechanism of Action of AZD0865, a Gastric H+,K+-ATPase Inhibitor : Gedda et al. (2007) investigated AZD0865, which inhibits gastric H(+),K(+)-ATPase by K(+)-competitive binding. They found that AZD0865 potently, K(+)-competitively, and selectively inhibits gastric H(+),K(+)-ATPase activity and acid formation in vitro, with a fast onset of effect (Gedda et al., 2007).

  • VEGF-A Encoding mRNA, AZD8601, in Diabetic Wound Healing : Sun et al. (2018) conducted a study on AZD8601, a modified mRNA encoding vascular endothelial growth factor A (VEGF-A), and its effects on diabetic wound healing. They found that AZD8601 improves vascularization and tissue oxygenation of the wound bed, leading to accelerated re-epithelialization (Sun et al., 2018).

  • Potassium-Competitive Acid Blocker AZD0865 in Nonerosive Reflux Disease : Dent et al. (2008) evaluated the efficacy and safety of AZD0865, a gastric acid-suppressing agent, in treating patients with nonerosive reflux disease (NERD). They found that AZD0865 did not provide clinical benefit over esomeprazole 20 mg in the management of patients with NERD (Dent et al., 2008).

作用機序

Target of Action

AZD8186, also known as Azd-8186, AIQ4OWD0RA, or UNII-AIQ4OWD0RA, is a potent and selective inhibitor of PI3Kβ and PI3Kδ . These are lipid kinases that play a crucial role in cellular processes such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

AZD8186 interacts with its targets, PI3Kβ and PI3Kδ, by inhibiting their activity . This inhibition leads to a decrease in the phosphorylation of AKT, a downstream effector in the PI3K pathway . The PI3K pathway is often dysregulated in cancers, particularly those with PTEN deficiencies .

Biochemical Pathways

The primary biochemical pathway affected by AZD8186 is the PI3K/AKT signaling pathway . Inhibition of PI3Kβ by AZD8186 leads to downregulation of cholesterol biosynthesis genes and upregulation of markers associated with metabolic stress . It also results in upregulation of PDHK4 and increased PDH phosphorylation, indicative of reduced carbon flux into the TCA cycle . This suggests that AZD8186 may exploit a metabolic dependency in PTEN-null tumors, contributing to therapeutic benefit by inducing cell stress .

Result of Action

AZD8186 has shown preliminary evidence of antitumor activity in clinical trials . In PTEN-null cell lines and tumor xenografts sensitive to AZD8186, there was a downregulation of cholesterol biosynthesis proteins, such as HMGCS1 . In prostate cancer, a reduction in prostate-specific antigen (PSA) was observed .

Action Environment

The action of AZD8186 can be influenced by the tumor microenvironment, particularly in the context of PTEN-null tumors . PTEN-null tumors become dependent on the PI3Kβ isoform, making them potentially more sensitive to the effects of AZD8186

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling AZD-8186 . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

特性

IUPAC Name

8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F2N3O4/c1-14(27-18-11-16(25)10-17(26)12-18)19-8-15(24(31)28(2)3)9-20-21(30)13-22(33-23(19)20)29-4-6-32-7-5-29/h8-14,27H,4-7H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJFJIDLEAWOQJ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1627494-13-6
Record name AZD-8186
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627494136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-8186
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15029
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-8186
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIQ4OWD0RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。